TDI-6118

Description

Properties

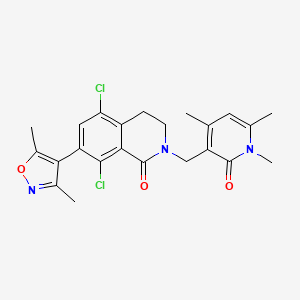

Molecular Formula |

C23H23Cl2N3O3 |

|---|---|

Molecular Weight |

460.3 g/mol |

IUPAC Name |

5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(1,4,6-trimethyl-2-oxo-3-pyridinyl)methyl]-3,4-dihydroisoquinolin-1-one |

InChI |

InChI=1S/C23H23Cl2N3O3/c1-11-8-12(2)27(5)22(29)17(11)10-28-7-6-15-18(24)9-16(21(25)20(15)23(28)30)19-13(3)26-31-14(19)4/h8-9H,6-7,10H2,1-5H3 |

InChI Key |

GWDVHMHVEQPHSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

TDI-6118: A Deep Dive into the Mechanism of a Brain-Penetrant EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TDI-6118, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. A key distinguishing feature of this compound is its ability to penetrate the blood-brain barrier, opening up therapeutic possibilities for central nervous system malignancies.[1][2] This document details the biochemical and cellular activity of this compound, presents its quantitative data in a structured format, and outlines the experimental methodologies used for its characterization.

Core Mechanism of Action: Targeting the Histone Methyltransferase EZH2

This compound functions as a small molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[2][3] EZH2 is a histone methyltransferase that specifically catalyzes the methylation of histone H3 on lysine 27 (H3K27), leading to the formation of H3K27me2 and H3K27me3.[3] This epigenetic modification is a hallmark of gene silencing and plays a crucial role in regulating gene expression, cellular differentiation, and proliferation.

In numerous cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing of tumor suppressor genes and driving oncogenesis.[2][4][5] this compound competitively inhibits the enzymatic activity of EZH2, likely by competing with the cofactor S-adenosyl-L-methionine (SAM), thereby preventing the methylation of H3K27.[3] This leads to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.

| Parameter | Value | Description |

| EZH2 IC50 | 14 nM | The half maximal inhibitory concentration against the EZH2 enzyme, indicating high biochemical potency.[6][7] |

| Cellular H3K27me IC50 | 580 nM | The half maximal inhibitory concentration for the reduction of H3K27 methylation in a cellular context.[6][7] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism by which this compound exerts its inhibitory effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS |DC Chemicals [dcchemicals.com]

- 7. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

TDI-6118: A Technical Guide to a Novel Brain-Penetrant EZH2 Inhibitor

CAS Number: 3056015-28-9

TDI-6118 is a potent, selective, and brain-penetrant small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including central nervous system (CNS) malignancies, making it a compelling therapeutic target. This compound represents a significant advancement in the development of EZH2 inhibitors due to its ability to cross the blood-brain barrier, a limitation of many existing inhibitors.[1]

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation, intended for researchers, scientists, and drug development professionals.

Quantitative Biological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

| Parameter | Value | Description |

| EZH2 IC50 | 14 nM | The half-maximal inhibitory concentration against the EZH2 enzyme. |

| Cellular H3K27me IC50 | 580 nM | The half-maximal inhibitory concentration for the reduction of H3K27 methylation in cellular assays. |

| Brain Penetrance (Kp,uu) | >1 | The unbound brain-to-plasma concentration ratio, indicating significant penetration into the central nervous system. |

Mechanism of Action

This compound functions as a competitive inhibitor of EZH2, targeting the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme. By blocking the binding of the methyl donor SAM, this compound prevents the transfer of a methyl group to histone H3 at lysine 27. This inhibition of H3K27 methylation leads to the de-repression of EZH2 target genes, including tumor suppressor genes, thereby impeding cancer cell proliferation and survival.[2] The ability of this compound to penetrate the brain allows for the targeting of EZH2 in CNS malignancies where the blood-brain barrier often presents a significant challenge for therapeutic agents.[1]

Signaling Pathways

EZH2 is a central regulator in a complex network of signaling pathways that control cell fate, proliferation, and differentiation. Inhibition of EZH2 by this compound is expected to modulate these pathways. The primary mechanism involves the reactivation of silenced tumor suppressor genes.

Caption: Mechanism of action of this compound in inhibiting EZH2.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques in the field and the specific information available from the primary literature.

EZH2 Enzymatic Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against the EZH2 enzyme.

-

Reagents and Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2).

-

Biotinylated histone H3 (1-25) peptide substrate.

-

S-adenosyl-L-methionine (SAM), tritium-labeled ([³H]-SAM).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate).

-

Microplate reader capable of detecting scintillation.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

In the wells of the streptavidin-coated microplate, add the PRC2 enzyme complex, the histone H3 peptide substrate, and the diluted this compound or DMSO vehicle control.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour), allowing the methylation reaction to proceed.

-

Stop the reaction by adding an excess of unlabeled SAM or a suitable stop buffer.

-

Wash the plate to remove unincorporated [³H]-SAM.

-

Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methyl groups transferred to the biotinylated peptide, which is captured by the streptavidin-coated plate.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

-

Caption: Workflow for the EZH2 enzymatic assay.

Cellular H3K27me3 Assay

This protocol describes the quantification of H3K27 trimethylation levels in cells treated with this compound.

-

Reagents and Materials:

-

Cancer cell line known to be sensitive to EZH2 inhibition (e.g., a lymphoma cell line with an EZH2 mutation).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Lysis buffer.

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

ELISA plates or Western blot apparatus.

-

Detection reagents (e.g., TMB substrate for HRP or a fluorescence plate reader).

-

-

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO vehicle control for a specified period (e.g., 72-96 hours).

-

Lyse the cells to extract cellular proteins, including histones.

-

For ELISA:

-

Coat ELISA plates with the cell lysates.

-

Incubate with the primary antibodies (anti-H3K27me3 and anti-total H3 in separate wells).

-

Wash and incubate with the appropriate secondary antibody.

-

Add the detection reagent and measure the signal.

-

Normalize the H3K27me3 signal to the total H3 signal for each treatment condition.

-

-

For Western Blot:

-

Separate the protein lysates by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with the primary antibodies followed by the secondary antibody.

-

Detect the signal using an appropriate imaging system.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

-

-

Calculate the percent inhibition of H3K27me3 for each concentration of this compound.

-

Determine the cellular IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

In Vivo Pharmacokinetic and Brain Penetration Study

This protocol outlines a study to determine the pharmacokinetic profile and brain penetrance of this compound in a suitable animal model (e.g., mice).

-

Animals and Housing:

-

Use a suitable strain of mice (e.g., C57BL/6).

-

House the animals in a controlled environment with access to food and water ad libitum.

-

Acclimatize the animals before the study.

-

-

Dosing and Sample Collection:

-

Formulate this compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage or intravenous injection).

-

Administer a single dose of this compound to the mice.

-

At various time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) and brain tissue.

-

Process the blood to obtain plasma.

-

Homogenize the brain tissue.

-

-

Sample Analysis:

-

Extract this compound from the plasma and brain homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of this compound in the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Determine the unbound fraction of this compound in plasma and brain tissue using equilibrium dialysis.

-

-

Data Analysis:

-

Calculate the key pharmacokinetic parameters from the plasma concentration-time data, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

-

Calculate the brain-to-plasma concentration ratio (Kp).

-

Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by correcting the Kp value for the unbound fractions in plasma and brain. A Kp,uu value greater than 1 indicates efficient brain penetration.

-

Caption: Workflow for an in vivo pharmacokinetic and brain penetration study.

References

TDI-6118: A Technical Guide to the First-in-Class Brain-Penetrant EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various malignancies, including those of the central nervous system (CNS). While several EZH2 inhibitors have been developed, their utility in treating brain tumors has been hampered by their inability to effectively cross the blood-brain barrier. TDI-6118 emerges as a pioneering, potent, and selective EZH2 inhibitor engineered for brain penetrance. This document provides a comprehensive technical overview of this compound, summarizing its biochemical and cellular activity, and detailing the experimental methodologies for its characterization.

Introduction

The aberrant activity of EZH2, leading to the trimethylation of histone H3 at lysine 27 (H3K27me3) and subsequent gene silencing, is a key driver in the pathogenesis of numerous cancers.[1] This has established EZH2 as a compelling therapeutic target. However, the clinical development of EZH2 inhibitors for CNS malignancies has been a significant challenge due to the formidable blood-brain barrier. This compound was developed to address this unmet need, representing the first reported brain-penetrant EZH2 inhibitor.[1] Its ability to access the CNS opens up new therapeutic avenues for primary brain tumors and CNS metastases.

Core Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.

| Parameter | Value | Description | Reference |

| EZH2 Enzymatic IC50 | 14 nM | Half-maximal inhibitory concentration against the purified EZH2 enzyme. | [2][3] |

| Cellular H3K27me3 IC50 | 580 nM | Half-maximal inhibitory concentration for the reduction of H3K27 trimethylation in a cellular context. | [2][3] |

| Table 1: In Vitro Potency of this compound |

Signaling Pathways and Experimental Workflows

EZH2 Signaling Pathway

This compound exerts its effect by inhibiting the catalytic activity of EZH2 within the PRC2 complex. This complex is responsible for the trimethylation of H3K27, a key epigenetic mark that leads to the repression of target gene transcription. By blocking this process, this compound can reactivate the expression of tumor suppressor genes that have been silenced by aberrant EZH2 activity.

Experimental Workflow for EZH2 Inhibitor Characterization

The characterization of this compound involves a multi-step process, beginning with the assessment of its direct enzymatic inhibition, followed by the evaluation of its activity in a cellular context.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of EZH2 inhibitors like this compound are provided below.

EZH2 Enzymatic Assay (Radiometric)

This assay quantifies the enzymatic activity of EZH2 by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone H3 substrate.

-

Materials:

-

Recombinant PRC2 complex (containing EZH2)

-

Histone H3 peptide (e.g., residues 21-44) or full-length histone H3

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl₂, 4 mM DTT)

-

Stop Solution (e.g., 5% trichloroacetic acid)

-

Filter plates

-

Scintillation fluid

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex and the histone H3 substrate in the assay buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone H3 peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4]

-

Cellular H3K27me3 Assay (AlphaLISA)

This homogeneous (no-wash) assay measures the levels of H3K27me3 in cells treated with an EZH2 inhibitor.[5]

-

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

AlphaLISA® H3K27me3 Cellular Detection Kit (containing Lysis Buffer, Extraction Buffer, Acceptor beads, Donor beads, and anti-H3K27me3 antibody)

-

White opaque 384-well microplates

-

Plate reader capable of AlphaLISA detection

-

-

Procedure:

-

Seed cells in a 384-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).

-

Lyse the cells by adding the AlphaLISA Lysis Buffer and incubate as recommended by the manufacturer.

-

Extract histones by adding the AlphaLISA Extraction Buffer.

-

Add a mixture of AlphaLISA Acceptor beads conjugated with an anti-H3K27me3 antibody and a biotinylated anti-histone H3 antibody.

-

Incubate to allow for the formation of the bead-antibody-histone complex.

-

Add Streptavidin-coated Donor beads, which will bind to the biotinylated anti-histone H3 antibody.

-

Incubate in the dark.

-

Read the plate on an AlphaLISA-capable plate reader. The signal generated is proportional to the amount of H3K27me3.

-

Calculate the percent inhibition of H3K27me3 for each concentration of this compound and determine the cellular IC50 value.[5][6][7][8][9]

-

Conclusion

This compound represents a significant advancement in the field of epigenetic therapy, offering the potential to treat CNS malignancies by effectively targeting EZH2 within the brain. The data and protocols presented in this guide provide a foundational understanding of this first-in-class brain-penetrant EZH2 inhibitor, intended to facilitate further research and development in this promising area of oncology. Further in vivo studies are warranted to fully elucidate its pharmacokinetic profile, efficacy in relevant preclinical models, and safety profile.

References

- 1. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.revvity.com [resources.revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. revvity.com [revvity.com]

- 9. revvity.com [revvity.com]

Unraveling the Selectivity of TDI-6118: A Technical Guide for Drug Discovery Professionals

FOR IMMEDIATE RELEASE

A Deep Dive into the Potent and Selective EZH2 Inhibitor, TDI-6118, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent, selective, and brain-penetrant inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). The information presented herein is curated to provide an in-depth understanding of its biochemical and cellular activities, the methodologies used for its characterization, and its place within the broader context of EZH2-targeted therapies.

Introduction to this compound and its Target: EZH2

This compound is a small molecule inhibitor targeting EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has been identified as a potent inhibitor of EZH2 with an IC50 of 14 nM in biochemical assays and demonstrates inhibition of cellular H3K27 methylation with an IC50 of 580 nM.[1][2]

Quantitative Selectivity Profile of this compound

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) |

| EZH2 | Biochemical | 14[1][2] |

| Cellular H3K27me3 | Cellular | 580[1][2] |

EZH2 Signaling Pathway and the Mechanism of Action of this compound

EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits such as SUZ12 and EED. This complex is recruited to specific gene promoters, where EZH2 catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to H3K27. The resulting H3K27me3 mark serves as a docking site for other repressive complexes, leading to chromatin compaction and silencing of target genes, which often include tumor suppressors. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting uncontrolled cell proliferation and survival. This compound acts by competitively inhibiting the catalytic activity of EZH2, thereby preventing the methylation of H3K27 and leading to the reactivation of tumor suppressor gene expression.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for assessing EZH2 inhibitors, the following outlines the likely experimental approaches.

Biochemical EZH2 Inhibition Assay (Hypothetical)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the PRC2 complex.

-

Principle: A common method is a radiometric assay that measures the transfer of a tritiated methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 substrate.

-

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)

-

Histone H3 peptide or recombinant histone H3 protein

-

[³H]-SAM

-

This compound

-

Assay buffer (e.g., Tris-HCl, DTT, MgCl₂)

-

Scintillation cocktail and microplates

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a microplate, combine the PRC2 complex, histone H3 substrate, and this compound (or DMSO for control).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone H3.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Cellular H3K27me3 Inhibition Assay (Hypothetical)

This assay measures the ability of this compound to penetrate cells and inhibit the methylation of H3K27.

-

Principle: A common method is an in-cell Western blot or a high-content imaging assay that quantifies the levels of H3K27me3 in treated cells.

-

Materials:

-

Cancer cell line with high EZH2 activity

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies (anti-H3K27me3 and anti-total Histone H3)

-

Fluorescently labeled secondary antibodies

-

Microplates for cell culture and imaging/plate reader

-

-

Procedure:

-

Seed cells in a microplate and allow them to adhere.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72-96 hours).

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies.

-

Acquire images using a high-content imager or measure fluorescence intensity using a plate reader.

-

-

Data Analysis: The H3K27me3 signal is normalized to the total Histone H3 signal. The IC50 value is calculated by plotting the percentage of H3K27me3 inhibition against the log concentration of this compound.

Experimental Workflow

The characterization of a novel EZH2 inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to cellular and in vivo evaluation.

Conclusion

This compound is a potent EZH2 inhibitor with demonstrated biochemical and cellular activity. Its brain-penetrant nature suggests potential applications in central nervous system malignancies. However, a comprehensive public dataset on its selectivity against a broader panel of epigenetic and kinase targets is needed for a complete understanding of its pharmacological profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EZH2 inhibitors.

References

The Discovery and Development of TDI-6118: A Brain-Penetrant EZH2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a well-validated epigenetic target in oncology. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies. While several EZH2 inhibitors have been developed, their utility in treating central nervous system (CNS) cancers has been limited by their poor brain penetrance. TDI-6118 emerges as a potent and selective, brain-penetrant EZH2 inhibitor designed to address this unmet medical need. This technical guide details the discovery, mechanism of action, and preclinical development of this compound, providing researchers with comprehensive data and experimental protocols to facilitate further investigation.

Introduction: The Rationale for a Brain-Penetrant EZH2 Inhibitor

EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] Overexpression and gain-of-function mutations of EZH2 are frequently observed in a variety of cancers, including lymphomas and certain solid tumors, leading to aberrant gene silencing and tumor progression.[3] The development of EZH2 inhibitors has shown clinical promise; however, their application in neuro-oncology has been hampered by the blood-brain barrier (BBB), which restricts their access to CNS tumors.[1][2][4] Malignancies of the CNS, such as glioblastoma and pediatric brain tumors, represent a significant therapeutic challenge where novel, brain-penetrant agents are urgently needed. This compound was developed to overcome this limitation, offering the potential to target EZH2-dependent cancers within the brain.[1][2][4]

Discovery and Optimization of this compound

The discovery of this compound stemmed from a focused medicinal chemistry effort to design EZH2 inhibitors with improved CNS penetration.[1][2] The development strategy centered on modifying existing EZH2 inhibitor scaffolds to reduce efflux by P-glycoprotein (P-gp), a key transporter at the BBB that limits the brain accumulation of many small molecules.[1][2][4] Computational modeling of pyridone-containing EZH2 inhibitors guided the chemical synthesis strategy.[1][2][4]

The key structural modification leading to this compound was the N-methylation of the pyridone moiety.[1] This alteration was hypothesized to disrupt the hydrogen bond donor capacity of the parent molecule, a feature often associated with P-gp substrate recognition. This chemical strategy successfully yielded this compound, a potent EZH2 inhibitor with demonstrated brain-penetrating properties.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | EZH2 IC50 | 14 nM | [5] |

| Cellular Assay | H3K27me3 Inhibition IC50 | 580 nM | [5] |

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the methyltransferase activity of EZH2 within the PRC2 complex. This inhibition prevents the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27. The resulting decrease in H3K27me3 levels leads to the derepression of target genes, including tumor suppressor genes, thereby inhibiting cancer cell proliferation and survival.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

EZH2 Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the enzymatic activity of the PRC2 complex.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Biotinylated histone H3 (1-25) peptide substrate

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Tween-20)

-

This compound stock solution in DMSO

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Add the PRC2 enzyme, ³H-SAM, and the test compound (or DMSO vehicle control) to the wells of a 384-well plate.

-

Initiate the reaction by adding the biotinylated histone H3 peptide substrate.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution containing unlabeled SAM and streptavidin-coated SPA beads.

-

Incubate for an additional period to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular H3K27me3 Inhibition Assay

Objective: To measure the ability of this compound to inhibit the levels of H3K27me3 in a cellular context.

Materials:

-

Cancer cell line known to be dependent on EZH2 activity (e.g., KARPAS-422)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis buffer

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Detection reagents (e.g., ECL for Western blotting or fluorescent dye for In-Cell Western)

-

Multi-well cell culture plates

-

Western blot apparatus or a plate reader for In-Cell Western

Procedure:

-

Seed the cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (or DMSO vehicle control) for a specified duration (e.g., 72-96 hours).

-

Lyse the cells and quantify the total protein concentration.

-

For Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against H3K27me3 and total Histone H3 (as a loading control).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

-

-

For In-Cell Western:

-

Fix and permeabilize the cells in the plate.

-

Incubate with primary antibodies against H3K27me3 and a normalization protein (e.g., total Histone H3 or a housekeeping protein).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both target and normalization proteins.

-

-

Calculate the percent inhibition of H3K27me3 levels for each concentration of this compound.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of a novel EZH2 inhibitor like this compound.

Conclusion

This compound is a novel, potent, and selective EZH2 inhibitor with the crucial characteristic of being brain-penetrant. Its discovery addresses a significant gap in the therapeutic landscape for CNS malignancies. The data presented in this guide provide a solid foundation for its further investigation as a potential treatment for brain tumors and other cancers with CNS involvement. The detailed experimental protocols offer a resource for researchers aiming to replicate or build upon these findings. The continued development of this compound and similar brain-penetrant epigenetic modulators holds considerable promise for improving outcomes for patients with these challenging diseases.

References

- 1. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Chemical Strategy toward Novel Brain-Penetrant EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of an EZH2 inhibitor in patient-derived orthotopic xenograft models of pediatric brain tumors alone and in combination with chemo- and radiation therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound | EZH2 inhibitor | Probechem Biochemicals [probechem.com]

Preclinical Data on SHP2 Inhibitors: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries did not yield any specific preclinical data for a compound designated "TDI-6118." The following technical guide provides a detailed overview of the preclinical data analysis for SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) inhibitors as a class of therapeutic agents, using data from representative compounds that are publicly disclosed. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to SHP2 as a Therapeutic Target

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, which are fundamental to cellular processes like proliferation, survival, and differentiation.[2][3] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various developmental disorders and is a significant driver in a range of malignancies, including leukemia and solid tumors.[3][4] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.[1][5]

Quantitative Data Presentation

The following tables summarize key preclinical data for several well-characterized allosteric SHP2 inhibitors. These compounds serve as examples to illustrate the typical potency and efficacy observed in preclinical studies.

Table 1: In Vitro Biochemical and Cellular Activity of Representative SHP2 Inhibitors

| Compound | Target | Assay Type | IC50 / EC50 | Cell Line | Reference |

| TNO155 | SHP2 | Biochemical (Enzymatic) | 4.3 nM | - | Novartis |

| SHP2 | Cellular (pERK inhibition) | 20 nM | KYSE-520 | Novartis | |

| RMC-4630 | SHP2 | Biochemical (Enzymatic) | 2.3 nM | - | Revolution Medicines |

| SHP2 | Cellular (pERK inhibition) | 11 nM | MIA PaCa-2 | Revolution Medicines | |

| SHP099 | SHP2 | Biochemical (Enzymatic) | 70 nM | - | Novartis |

| SHP2 | Cellular (pERK inhibition) | 230 nM | KYSE-520 | Novartis | |

| BBP-398 | SHP2 | Not specified | Potent & selective | Not specified | BridgeBio Pharma |

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on assay conditions and cell lines used. Data is compiled from publicly available sources and may not be from direct head-to-head comparisons.

Table 2: In Vivo Antitumor Efficacy of Representative SHP2 Inhibitors in Xenograft Models

| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| TNO155 | KYSE-520 (Esophageal) | 10 mg/kg, QD, PO | >80% | Novartis |

| RMC-4630 | MIA PaCa-2 (Pancreatic) | 25 mg/kg, QD, PO | Significant | Revolution Medicines |

| SHP099 | M-NFS-60 (Myeloid) | 100 mg/kg, BID, PO | 60% | Novartis |

| P9 (Degrader) | KYSE-520 (Esophageal) | 50 mg/kg, IP | Near complete regression | [6] |

QD: once daily; BID: twice daily; PO: oral administration; IP: intraperitoneal injection.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate SHP2 inhibitors.

SHP2 Biochemical Inhibition Assay

This assay determines the direct inhibitory activity of a compound on the SHP2 enzyme.

-

Reagents and Materials:

-

Recombinant full-length human SHP2 protein.

-

A dually phosphorylated peptide substrate (e.g., from IRS-1) to activate SHP2.[7]

-

A fluorescent phosphatase substrate, such as 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).[8]

-

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).[8]

-

Test compound serially diluted in DMSO.

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Pre-incubate the SHP2 enzyme with the activating peptide to relieve autoinhibition.[3]

-

Add the test compound or vehicle (DMSO) to the wells of the microplate.

-

Add the pre-activated SHP2 enzyme to the wells.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the dephosphorylation of DiFMUP.

-

Calculate the rate of reaction and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Phospho-ERK (pERK) Inhibition Assay

This cell-based assay assesses the ability of an inhibitor to block SHP2-mediated signaling downstream to ERK.

-

Reagents and Materials:

-

Cancer cell line with activated RTK signaling (e.g., KYSE-520, MIA PaCa-2).

-

Complete cell culture medium.

-

Test compound.

-

Lysis buffer.

-

Antibodies: anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH).

-

SDS-PAGE and Western blotting equipment.

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with various concentrations of the SHP2 inhibitor or vehicle for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-ERK and total ERK.

-

Incubate with a corresponding secondary antibody and detect the signal using chemiluminescence.

-

Quantify the band intensities and normalize the p-ERK signal to total ERK.

-

Determine the EC50 value for p-ERK inhibition.

-

In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of an SHP2 inhibitor in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID).[9]

-

Human cancer cell line for implantation.

-

Matrigel (optional).

-

Test compound formulated for in vivo administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.[10]

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).[11]

-

Randomize mice into vehicle control and treatment groups.[9]

-

Administer the SHP2 inhibitor or vehicle according to the specified dosing regimen.[11]

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[9]

-

Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

Calculate the percentage of tumor growth inhibition (TGI) compared to the vehicle control group.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK levels).[11]

-

Mandatory Visualizations

SHP2 Signaling Pathway

Caption: SHP2 signaling pathway and the point of allosteric inhibition.

Experimental Workflow for In Vivo Xenograft Study

Caption: A typical workflow for an in vivo xenograft efficacy study.

References

- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irbm.com [irbm.com]

- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

TDI-6118: A Technical Guide to a Novel Brain-Penetrant EZH2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6118 is a potent and selective chemical probe for the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2). As a key epigenetic regulator, EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is implicated in a variety of cancers through its role in gene silencing. A significant challenge in targeting EZH2 in central nervous system (CNS) malignancies has been the poor brain penetrance of existing inhibitors. This compound was developed to address this limitation, offering a valuable tool for studying the role of EZH2 in both peripheral tissues and the CNS. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity, and detailed experimental protocols for its characterization.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The following table summarizes the key quantitative data for this chemical probe.

| Assay Type | Target | Metric | Value (nM) | Reference |

| Biochemical | EZH2 | IC50 | 14 | |

| Cellular | H3K27me3 Inhibition | IC50 | 580 |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

Biochemical EZH2 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of this compound.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

S-adenosyl-L-[³H]-methionine ([³H]-SAM)

-

Histone H3 peptide (substrate)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation fluid and counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular H3K27me3 Inhibition Assay (AlphaLISA)

This assay measures the ability of this compound to inhibit the trimethylation of Histone H3 at lysine 27 in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., KARPAS-422)

-

Cell culture medium and supplements

-

This compound

-

AlphaLISA® Histone H3K27me3 Cellular Detection Kit (or similar)

-

AlphaLISA-compatible plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the serially diluted this compound or vehicle control (DMSO) for a specified duration (e.g., 72-96 hours).

-

Lyse the cells according to the AlphaLISA kit protocol.

-

Add the AlphaLISA acceptor beads and biotinylated anti-Histone H3 antibody to the cell lysates and incubate.

-

Add the streptavidin-donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Normalize the H3K27me3 signal to a total histone H3 signal or cell number.

-

Calculate the percent inhibition for each concentration of this compound and determine the cellular IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical EZH2 signaling pathway and the mechanism of action of this compound. EZH2, as part of the PRC2 complex, utilizes S-adenosylmethionine (SAM) as a methyl donor to trimethylate Histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression. This compound acts as a SAM-competitive inhibitor, blocking this process.

Experimental Workflow for this compound Characterization

The diagram below outlines a typical experimental workflow for the comprehensive characterization of a novel EZH2 inhibitor like this compound.

Logical Relationship of Brain Penetrance

This diagram illustrates the key factors influencing the brain penetrance of a small molecule inhibitor like this compound.

No Information Available on the Therapeutic Potential of TDI-6118 in CNS Cancers

A comprehensive search for the investigational compound TDI-6118 has yielded no publicly available data regarding its therapeutic potential, mechanism of action, or any preclinical or clinical studies in the context of Central Nervous System (CNS) cancers.

Despite a thorough review of scientific literature and clinical trial registries, no information could be retrieved for a compound designated "this compound." Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data summaries, detailed experimental protocols, or visualizations of signaling pathways.

The core requirements of the request—structured data tables, detailed methodologies, and Graphviz diagrams of molecular pathways—are contingent upon the existence of published research or clinical data. In the absence of any such information for this compound, these elements cannot be generated.

It is possible that "this compound" may be an internal designation for a compound in very early-stage development that has not yet been disclosed publicly, a misnomer, or a typographical error.

Researchers, scientists, and drug development professionals seeking information on novel therapeutics for CNS cancers are encouraged to consult public databases such as PubMed, ClinicalTrials.gov, and publications from major oncology conferences for the latest advancements in the field. Should documentation or an alternative designation for the compound of interest be available, a detailed analysis could be performed.

Structural Basis of TDI-6118 Inhibition of EZH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. TDI-6118 is a potent, selective, and brain-penetrant small molecule inhibitor of EZH2. This technical guide provides an in-depth overview of the structural basis of this compound's inhibition of EZH2, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data for this compound and Other EZH2 Inhibitors

The inhibitory activity of this compound and other benchmark EZH2 inhibitors has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency.

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |

| This compound | EZH2 | Biochemical | 14 | [1] |

| This compound | Cellular H3K27me | Cellular | 580 | [1] |

| EI1 | Wild-type EZH2 | Biochemical | 15 | [1] |

| EI1 | Y641F mutant EZH2 | Biochemical | 13 | [1] |

| Tazemetostat | Wild-type EZH2 | Biochemical (Ki) | 2.5 | [2] |

| GSK126 | EZH2 | Biochemical (Ki) | <3 | [3] |

Structural Basis of Inhibition

While a specific co-crystal structure of this compound with EZH2 is not publicly available, the binding mode can be inferred from the structures of other pyridone-containing EZH2 inhibitors. These inhibitors are competitive with the cofactor S-adenosylmethionine (SAM) and bind in the SAM-binding pocket of the EZH2 SET domain.[2][4]

The binding of these inhibitors is facilitated by a network of interactions with key residues in the active site. The pyridone moiety is a common pharmacophore that anchors the molecule within the binding pocket.[2][4] The rest of the inhibitor molecule extends into adjacent regions, and variations in these extensions contribute to differences in potency and selectivity.[4] For instance, the extended pyridine-piperazine tail of GSK126 is solvent-exposed and interacts with residues in the SET Activation Loop (SAL), contributing to its unique binding mode.[4] It is highly probable that this compound shares a similar mechanism of action, occupying the SAM-binding pocket and preventing the transfer of a methyl group to histone H3.

EZH2 Signaling Pathway and Point of Inhibition

EZH2 functions as the catalytic core of the PRC2 complex, which also includes essential subunits like EED and SUZ12. The complex is recruited to chromatin where EZH2 catalyzes the trimethylation of H3K27, leading to gene silencing. This compound inhibits the methyltransferase activity of EZH2, thereby preventing H3K27 trimethylation and leading to the reactivation of tumor suppressor genes.

Caption: EZH2 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Biochemical Assay for EZH2 Inhibition (Radiometric)

This protocol describes a common method to determine the biochemical potency of EZH2 inhibitors.

Workflow:

Caption: Workflow for a radiometric EZH2 biochemical assay.

Detailed Steps:

-

Reagents and Materials:

-

Purified, recombinant 5-member PRC2 complex (EZH2, EED, SUZ12, RbAp48, AEBP2).

-

Histone H3 peptide or full-length histone H3 as substrate.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

This compound or other test compounds dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Stop solution (e.g., high concentration of non-radiolabeled SAM or SAH).

-

Filter plates (e.g., phosphocellulose).

-

Scintillation fluid.

-

Microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PRC2 complex, histone H3 substrate, and this compound dilutions.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

-

Wash the filter plate multiple times to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value using a suitable data analysis software.[5]

-

Cellular Assay for H3K27 Methylation (Western Blot)

This protocol is used to assess the ability of this compound to inhibit EZH2 activity within a cellular context.

Workflow:

References

- 1. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Six Years (2012–2018) of Researches on Catalytic EZH2 Inhibitors: The Boom of the 2-Pyridone Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. An Evolutionarily Conserved Structural Platform for PRC2 Inhibition by a Class of Ezh2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for TDI-6118 in In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

TDI-6118 is a potent and selective, brain-penetrant small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to transcriptional repression of target genes, including numerous tumor suppressor genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. These application notes provide detailed protocols for utilizing this compound in fundamental in vitro cell-based assays to characterize its biochemical and cellular activity.

Data Presentation

Quantitative data for this compound's inhibitory activity is summarized in the table below. This information is crucial for designing and interpreting experiments.

| Parameter | Description | Value | Reference |

| Biochemical IC50 | Half-maximal inhibitory concentration against purified EZH2 enzyme. | 14 nM | [1] |

| Cellular H3K27me3 IC50 | Half-maximal inhibitory concentration for the reduction of H3K27 trimethylation in cells. | 580 nM | [1] |

Note: IC50 values can vary depending on the specific assay conditions, cell line, and reagents used. The provided values should be used as a reference for initial experimental design.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EZH2 signaling pathway and a general experimental workflow for characterizing an EZH2 inhibitor like this compound.

Caption: EZH2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for In Vitro Characterization of this compound.

Experimental Protocols

Biochemical EZH2 Methyltransferase Assay

This assay quantifies the enzymatic activity of the EZH2 complex and the inhibitory potential of this compound in a cell-free system.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Histone H3 (1-21) peptide substrate, biotinylated

-

S-(5'-Adenosyl)-L-methionine (SAM)

-

This compound

-

Assay Buffer (e.g., 20 mM BICINE, pH 7.6, 0.005% BSA, 0.002% Tween-20, 1 mM DTT)

-

Detection reagents (e.g., AlphaLISA-based or filter-based radioactive assay)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Enzyme and Substrate Preparation: Dilute the PRC2 complex and biotinylated H3 peptide substrate to their final working concentrations in Assay Buffer.

-

Reaction Initiation: In a 384-well plate, add the PRC2 complex, this compound (or vehicle), and H3 peptide substrate. Allow to incubate for 15-30 minutes at room temperature.

-

Start Reaction: Initiate the methyltransferase reaction by adding SAM.

-

Incubation: Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and proceed with detection according to the manufacturer's protocol for the chosen detection method (e.g., addition of AlphaLISA acceptor beads and streptavidin donor beads).

-

Data Analysis: Measure the signal (e.g., luminescence or radioactivity). Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression model.

Cellular H3K27me3 Western Blot Assay

This assay measures the ability of this compound to inhibit EZH2 activity within a cellular context by quantifying the levels of H3K27me3.

Materials:

-

Cancer cell line of interest (e.g., a lymphoma line with an EZH2 mutation or a solid tumor line with EZH2 overexpression)

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period and let them adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for 48-96 hours. Include a DMSO vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3 and Total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for H3K27me3 and normalize to the Total Histone H3 signal.

-

Plot the normalized H3K27me3 levels against the this compound concentration to determine the cellular IC50.

-

Cell Viability/Proliferation Assay

This assay assesses the phenotypic effect of EZH2 inhibition by this compound on the growth and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

DMSO

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plates for a prolonged period to observe effects on proliferation (e.g., 5-7 days). The medium with the compound may need to be replenished every 2-3 days.

-

Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Incubate as required by the reagent, and then measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT).

-

Data Analysis: Normalize the signal from treated wells to the vehicle control wells. Plot the percent viability against the logarithm of the this compound concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Crosstalk with the MAPK/ERK Pathway

Recent studies have highlighted a significant crosstalk between the EZH2 and the RAS/RAF/MEK/ERK (MAPK) signaling pathways in various cancers. In some contexts, the MAPK pathway can regulate the expression of EZH2. Conversely, EZH2 can influence the MAPK pathway. This interplay suggests that combining EZH2 inhibitors like this compound with inhibitors of the MAPK pathway could be a synergistic therapeutic strategy to overcome drug resistance and enhance anti-tumor efficacy. Researchers investigating this compound may consider exploring its effects in combination with MEK or ERK inhibitors, particularly in cancer models with known RAS or BRAF mutations.

References

Application Notes and Protocols for TDI-6118 in Animal Models

Disclaimer: Publicly available information on a compound specifically designated "TDI-6118" is not available. The following application notes and protocols are provided as a representative guide for the preclinical evaluation of a novel small molecule inhibitor in animal models, using a hypothetical MEK inhibitor as an example. These protocols are based on established methodologies for similar compounds and should be adapted based on the specific physicochemical and biological properties of this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound: A Hypothetical MEK Inhibitor

This compound is a hypothetical, potent, and selective small molecule inhibitor targeting the mitogen-activated protein kinase kinase (MEK) enzymes, MEK1 and MEK2. These kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell proliferation and survival.[1][2] By binding to an allosteric site on MEK1/2, this compound is designed to prevent the phosphorylation and activation of ERK1/2, thereby inhibiting the downstream signaling cascade that promotes tumorigenesis.[][4]

Preclinical evaluation in animal models is essential to characterize the pharmacokinetic profile and anti-tumor efficacy of this compound, providing critical data to support its advancement into clinical development.[5][6] The most common animal models for this purpose are xenograft studies, where human cancer cells are implanted into immunodeficient mice.[5][7]

Mechanism of Action: Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, regulating processes like cell division, differentiation, and survival.[1][2] In many cancers, mutations in upstream proteins like RAS or BRAF lead to the constant activation of this pathway, driving uncontrolled cell growth.[1] this compound intervenes by selectively blocking MEK1/2, the kinases responsible for activating ERK1/2, effectively halting the oncogenic signaling.[][4]

Pharmacokinetic (PK) Analysis of this compound in Animal Models

Understanding the absorption, distribution, metabolism, and elimination (ADME) profile of this compound is crucial for designing efficacy studies and predicting human pharmacokinetics.[8] A preliminary PK study in mice is a standard approach to determine key parameters.

Data Presentation: Hypothetical Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data for this compound in mice following a single administration. This data is modeled on typical values for orally available small molecule inhibitors.[9]

| Parameter | Value (Oral, 25 mg/kg) | Value (IV, 5 mg/kg) | Animal Model |

| Cmax (Maximum Concentration) | 1,550 nM | 2,800 nM | Male CD-1 Mice |

| Tmax (Time to Cmax) | 1.0 hour | 0.25 hours | Male CD-1 Mice |

| AUClast (Area Under the Curve) | 7,850 hrnM | 4,200 hrnM | Male CD-1 Mice |

| t½ (Half-life) | 4.5 hours | 3.8 hours | Male CD-1 Mice |

| CL (Clearance) | - | 18.5 mL/min/kg | Male CD-1 Mice |

| Vd (Volume of Distribution) | - | 6.2 L/kg | Male CD-1 Mice |

| F (Oral Bioavailability) | 75% | - | Male CD-1 Mice |

Experimental Protocol: Pharmacokinetic Study in Mice

This protocol describes a method for determining the pharmacokinetic profile of this compound in mice following intravenous (IV) and oral (PO) administration.[8][9][10]

1. Animal Models:

-

Species: Male CD-1 mice (or other relevant outbred strain).[10]

-

Age/Weight: 6-8 weeks old, weighing 22-28 g.[9]

-

Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimate animals for at least one week before the study.

2. Dose Preparation and Administration:

-

Vehicle: A common vehicle for small molecule inhibitors is a solution of 5% DMSO, 10% Solutol HS 15, and 85% Saline. The final formulation should be a clear solution.

-

Dose Preparation: Prepare this compound fresh on the day of dosing. For a 10 mL/kg dosing volume, a 25 mg/kg oral dose requires a 2.5 mg/mL solution, and a 5 mg/kg IV dose requires a 0.5 mg/mL solution.

-

Administration:

- Oral (PO): Administer via oral gavage using a feeding needle.

- Intravenous (IV): Administer as a bolus via the tail vein.

3. Blood Sample Collection:

-

Methodology: Use a serial bleeding protocol to obtain a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability.[8]

-

Time Points:

-

Collection: Collect approximately 30-50 µL of blood from the submandibular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).[8]

-

Sample Processing: Separate plasma by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C) and store at -80°C until analysis.[9]

4. Bioanalysis (LC-MS/MS):

-

Method: Quantify this compound concentrations in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Sample Preparation: Perform protein precipitation by adding an internal standard and cold acetonitrile to the plasma samples. Vortex, centrifuge, and analyze the supernatant.[9]

5. Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

In Vivo Efficacy: Tumor Growth Inhibition (TGI) Studies

The gold standard for preclinical evaluation of an anti-cancer compound's efficacy is the xenograft mouse model, where human tumor cells are grown subcutaneously in immunodeficient mice.[4][5]

Data Presentation: Hypothetical Tumor Growth Inhibition

The following table presents hypothetical data from a 21-day efficacy study of this compound in a xenograft model using a cancer cell line with a BRAF mutation.

| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | % TGI (Tumor Growth Inhibition) | Mean Body Weight Change (%) |

| Vehicle Control | 10 mL/kg, QD, PO | 1250 ± 150 | - | +5.2% |

| This compound | 10 mg/kg, QD, PO | 625 ± 95 | 50% | +1.5% |

| This compound | 25 mg/kg, QD, PO | 250 ± 60 | 80% | -2.3% |

| This compound | 50 mg/kg, QD, PO | 85 ± 30 | 93% (Regression) | -8.5% |

% TGI is calculated as: (1 - [Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group]) x 100.

Experimental Protocol: Xenograft Efficacy Study

This protocol details the establishment of a subcutaneous xenograft model and subsequent evaluation of this compound's anti-tumor activity.[4][11][12]

1. Cell Culture and Animal Models:

-

Cell Line: Use a human cancer cell line with a known activating mutation in the RAS/RAF pathway (e.g., A375 melanoma with BRAF V600E mutation). Culture cells in the recommended medium.

-

Animal Model: Female athymic nude mice (e.g., Foxn1nu), 5-6 weeks old.[13]

2. Xenograft Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.[12]

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[11]

3. Tumor Monitoring and Group Randomization:

-

Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (length × width²) × 0.5 .[11]

-

When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.[11]

4. Treatment Administration:

-

Prepare this compound and vehicle control as described in the PK protocol.

-

Administer treatment daily (QD) via oral gavage for 21 consecutive days.

-

Monitor animal health and body weight 2-3 times per week as an indicator of toxicity.[14]

5. Efficacy Evaluation and Endpoint Analysis:

-

Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study.[15]

-

Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size (e.g., 2,000 mm³) or show signs of ulceration, or at the end of the 21-day study period.[14]

-

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study.

References

- 1. What are MEK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]

- 4. benchchem.com [benchchem.com]

- 5. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. ijpbs.com [ijpbs.com]

- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Testing ATRA and MEK inhibitor PD0325901 effectiveness in a nude mouse model for human MPNST xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. animalcare.jhu.edu [animalcare.jhu.edu]

- 15. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TDI-6118 in Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TDI-6118 is a potent, selective, and brain-penetrant inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Preclinical evaluation of this compound in mouse xenograft models is a critical step in its development as a potential anti-cancer agent.

These application notes provide a detailed overview and generalized protocols for conducting mouse xenograft studies with this compound, based on established methodologies for similar EZH2 inhibitors. Due to the limited publicly available data specifically for this compound, the following protocols are adapted from studies using well-characterized EZH2 inhibitors like tazemetostat (EPZ-6438) and EPZ011989.

Mechanism of Action of EZH2 Inhibitors

This compound, as an EZH2 inhibitor, is presumed to function as an S-adenosyl-methionine (SAM)-competitive inhibitor. It likely binds to the SET domain of EZH2, thereby preventing the transfer of methyl groups to H3K27. This inhibition leads to a global decrease in H3K27me3 levels, which in turn reactivates the expression of silenced tumor suppressor genes. The downstream anti-tumor effects include the induction of cell cycle arrest, apoptosis, and cellular differentiation.

Experimental Protocols

The following are generalized protocols for in vivo mouse xenograft studies with an EZH2 inhibitor like this compound. Researchers should optimize these protocols based on the specific cell line, animal model, and experimental goals.

Cell Line and Animal Model Selection

-

Cell Lines: Choose cancer cell lines with well-characterized EZH2 status (e.g., wild-type, activating mutations) and relevant genetic backgrounds (e.g., SWI/SNF pathway mutations). Examples include lymphoma lines with EZH2 mutations (e.g., KARPAS-422) or SMARCB1-deficient tumors.

-